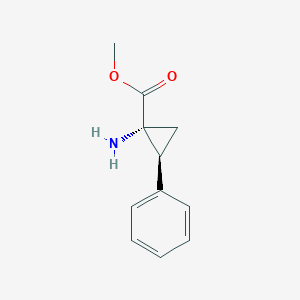
rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring, which is known for its strained three-membered structure, making it a unique and reactive molecule. The presence of both amino and ester functional groups further enhances its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation reactions and the use of reusable solvents and catalysts to align with green chemistry principles . The process typically includes steps such as catalytic dehydrogenation and asymmetric catalytic hydrogenation to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on disintegrin and metalloproteinase domain-containing protein 17, influencing various biological processes . Its unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride: Shares a similar stereochemistry and functional groups.
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted tetrapyrazinoporphyrazine: Another compound with a cyclopropane ring and similar stereochemistry.
Uniqueness
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its combination of amino and ester functional groups, along with its chiral cyclopropane ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
123806-63-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















